3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane is an organic peroxide compound characterized by its unique structure containing four oxygen atoms in a cyclic arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane typically involves the reaction of hydrogen peroxide with suitable organic solvents under acidic conditions. One common method is the reaction of hydrogen peroxide with acetone in the presence of an acid catalyst, which leads to the formation of the tetroxane ring structure . The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under carefully monitored conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxide groups.
Reduction: It can be reduced to form simpler organic compounds.
Substitution: The tetroxane ring can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, acids (such as sulfuric acid), and organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds, while reduction reactions may produce simpler hydrocarbons .
Scientific Research Applications
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane has several scientific research applications, including:
Chemistry: Used as an oxidizing agent and a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a crosslinking agent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane involves its ability to generate reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The compound’s ability to generate ROS makes it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-1,2,4,5-tetroxane: Similar in structure but with methyl groups instead of butyl and ethyl groups.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Another tetroxane compound with tetramethyl groups.
Uniqueness
3,6-Dibutyl-3,6-diethyl-1,2,4,5-tetroxane is unique due to its specific substituents (butyl and ethyl groups), which can influence its chemical properties and reactivity. This uniqueness makes it suitable for specific applications where other tetroxanes may not be as effective .
Properties
CAS No. |
914917-05-8 |
---|---|
Molecular Formula |
C14H28O4 |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
3,6-dibutyl-3,6-diethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C14H28O4/c1-5-9-11-13(7-3)15-17-14(8-4,18-16-13)12-10-6-2/h5-12H2,1-4H3 |
InChI Key |
MLHCKHVLDSERTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OOC(OO1)(CC)CCCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.